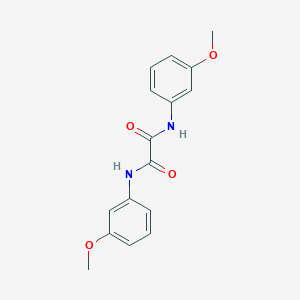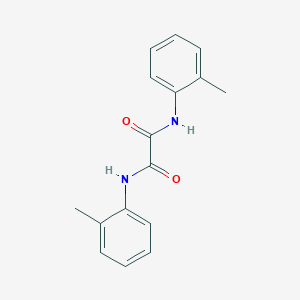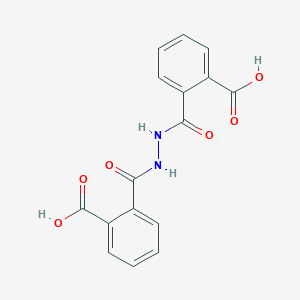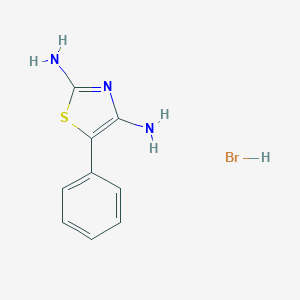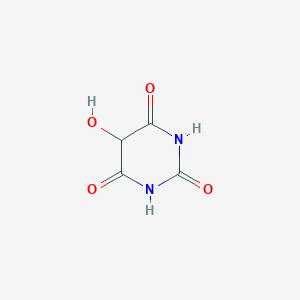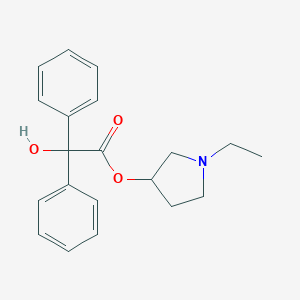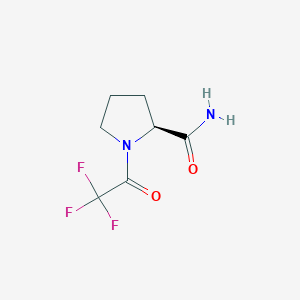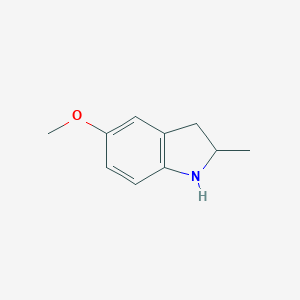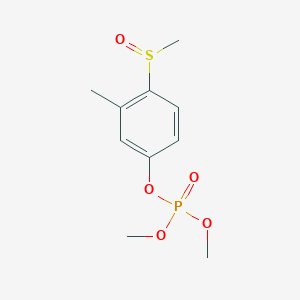
Fenthionoxonsulfoxid
Übersicht
Beschreibung
Fenthion Oxon Sulfoxide: Comprehensive Analysis
Fenthion oxon sulfoxide is a metabolite of fenthion, an organophosphorus pesticide widely used in agriculture and household insect control. It is one of several oxidative derivatives of fenthion, which include fenthion sulfoxide, fenthion sulfone, and fenthion oxon sulfone. Fenthion oxon sulfoxide is particularly noteworthy due to its potential formation during water purification processes and its presence in the environment, which may pose a risk to human health .
Synthesis Analysis
The synthesis of fenthion sulfoxide and its enantiomers has been achieved through the use of chiral oxidants, leading to high enantiomeric excesses. This process is important for understanding the metabolic pathways and potential toxicity of fenthion and its derivatives. The (+)-fenthion sulfoxide produced by flavin-containing monooxygenase 1 (FMO1) was determined to have an (R)-configuration, which is significant as the subsequent oxidative desulfuration of (R)-(+)-fenthion sulfoxide may lead to the production of (R)-(+)-fenoxon sulfoxide, a potent acetylcholinesterase inhibitor .
Molecular Structure Analysis
The molecular structure of fenthion sulfoxide enantiomers has been elucidated, with X-ray crystallographic analysis confirming the absolute configuration of the synthesized enantiomers. This structural information is crucial for understanding the interaction of these compounds with biological targets such as acetylcholinesterase .
Chemical Reactions Analysis
Fenthion and its sulfoxide are interconvertible through the activities of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase. This interconversion has been observed in both fish and rats, indicating a similar metabolic pathway across species. The reduction of fenthion sulfoxide to fenthion involves aldehyde oxidase, which can be inhibited by various compounds . Additionally, the oxidative degradation of fenthion to fenthion sulfoxide can be induced by ultraviolet B irradiation, with singlet oxygen playing a significant role in the photodegradation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of fenthion and its derivatives have been studied through various analytical techniques. For instance, square-wave adsorptive-stripping voltammetry has been used to determine fenthion and fenthion-sulfoxide in olive oil and river water, highlighting the importance of sensitive detection methods for environmental monitoring . The bioconcentration factors (BCF) and partition coefficients (K_ow) of fenthion and its oxidation products have been measured in killifish, providing insight into the environmental behavior and potential bioaccumulation of these compounds .
Wissenschaftliche Forschungsanwendungen
Pestizidanalyse
Fenthionoxonsulfoxid ist ein Metabolit des Organophosphat-Insektizids Fenthion . Es kann gleichzeitig mit Fenthion und seinen anderen Metaboliten mittels Ultra-Hochleistungsflüssigchromatographie-Tandem-Massenspektrometrie (UHPLC-MS/MS) analysiert werden . Diese Methode wird verwendet, um die Sicherheit von Produkten wie Braunreis, Chilischote, Orange, Kartoffel und Sojabohnen zu gewährleisten .
Wasserqualitätsprüfung
this compound kann als Referenzstandard bei der Bestimmung seines Vorkommens in Wasserproben verwendet werden . Zu diesem Zweck eingesetzte Techniken umfassen Flüssigkeitschromatographie gekoppelt mit Triple-Quadrupol-Massenspektrometrie (LC–QqQ-MS) und Flüssigkeitschromatographie gekoppelt mit Hybrid-Quadrupol-Flugzeit-Massenspektrometrie (LC–QTOF-MS) .
Gaschromatographie/Massenspektrometrie (GC/MS)
this compound zeigt in der GC/MS zwei verschiedene Massenspektren, abhängig von seiner Konzentration . Diese Eigenschaft kann verwendet werden, um das Verhalten der Verbindung unter verschiedenen Bedingungen zu untersuchen .
Deoxidationsstudien
Die Verbindung kann durch eine Deoxidationsreaktion von Sulfoxid zu Sulfid umgewandelt werden . Diese Reaktion dominiert die Elektronenstoß-Fragmentierung (EI) in einer Ionenquelle . Diese Eigenschaft kann verwendet werden, um das chemische Verhalten und die Stabilität der Verbindung zu untersuchen
Wirkmechanismus
Target of Action
The primary target of Fenthion oxon sulfoxide is acetylcholinesterase , an essential enzyme in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, Fenthion oxon sulfoxide disrupts normal nerve function .
Mode of Action
Fenthion oxon sulfoxide acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine causes continuous stimulation of the nerves, resulting in a range of symptoms including muscle weakness, paralysis, and even death in severe cases .
Biochemical Pathways
The biochemical pathway affected by Fenthion oxon sulfoxide is the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting acetylcholinesterase, Fenthion oxon sulfoxide disrupts this pathway, leading to the symptoms mentioned above .
Result of Action
The primary result of Fenthion oxon sulfoxide’s action is the disruption of normal nerve function . This disruption can lead to a range of symptoms, from mild muscle weakness to severe paralysis and death, depending on the extent of exposure .
Action Environment
The action of Fenthion oxon sulfoxide can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the specific crop it is used on . Additionally, its persistence in soil and water systems depends on local conditions . It’s also important to note that Fenthion oxon sulfoxide has a relatively low water solubility but is generally highly soluble in organic solvents .
Safety and Hazards
Fenthion oxon sulfoxide is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is also mentioned that it can affect you through your skin or when breathed in and can cause a variety of symptoms ranging from acute intoxication to organophosphate-induced intermediate syndrome (IMS), and even death .
Biochemische Analyse
Biochemical Properties
Fenthion Oxon Sulfoxide’s mode of action involves the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .
Cellular Effects
The effects of Fenthion Oxon Sulfoxide at the cellular level are primarily due to its inhibition of acetylcholinesterase . This can disrupt normal cellular processes, particularly in nerve cells, leading to symptoms such as muscle weakness, twitching, and paralysis .
Molecular Mechanism
Fenthion Oxon Sulfoxide exerts its effects at the molecular level through its interaction with the enzyme acetylcholinesterase . By inhibiting this enzyme, Fenthion Oxon Sulfoxide prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Dosage Effects in Animal Models
Given its mode of action, it is likely that higher dosages would lead to more severe symptoms of acetylcholinesterase inhibition, such as muscle weakness and paralysis .
Metabolic Pathways
Fenthion Oxon Sulfoxide is a metabolite of Fenthion, suggesting that it is part of the metabolic pathway of this pesticide
Transport and Distribution
Like other organophosphorus pesticides, it is likely to be distributed throughout the body following absorption, with potential accumulation in fatty tissues due to its lipophilic nature .
Subcellular Localization
Given its lipophilic nature, it may be able to cross cell membranes and localize in various cellular compartments .
Eigenschaften
IUPAC Name |
dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCKTIZOGTWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042288 | |
| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6552-13-2 | |
| Record name | Fenoxon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenthion oxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfinyl-3-methylphenyl dimethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENTHION OXON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4INR988S1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fenoxon Sulfoxide interact with its target and what are the downstream effects?
A1: Fenoxon Sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors and ultimately disrupting normal nerve function. []
Q2: Which Fenoxon Sulfoxide enantiomer is a more potent AChE inhibitor?
A2: Research has shown that (R)-(+)-Fenoxon Sulfoxide exhibits significantly higher AChE inhibitory activity compared to (S)-(-)-Fenoxon Sulfoxide. [] This stereoselectivity highlights the importance of chirality in biological activity.
Q3: How is Fenoxon Sulfoxide formed in biological systems?
A3: Fenoxon Sulfoxide can be generated through the metabolic pathway of the organophosphate pesticide Fenthion. Oxidation of Fenthion can lead to Fenthion Sulfoxide, which can be further oxidized to Fenoxon Sulfoxide. Interestingly, flavin-containing monooxygenase 1 (FMO1) catalyzes the stereoselective oxidation of Fenthion to (R)-(+)-Fenthion Sulfoxide. [] Subsequent oxidative desulfuration of (R)-(+)-Fenthion Sulfoxide can then produce the potent AChE inhibitor, (R)-(+)-Fenoxon Sulfoxide. []
Q4: What analytical methods are used to identify and quantify Fenoxon Sulfoxide?
A4: Several analytical techniques have been employed for the detection and quantification of Fenoxon Sulfoxide in various matrices. These include Gas Chromatography/Mass Spectrometry (GC/MS) [], Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [, , ], and Ion Trap Mass Spectrometry (IT-MS) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS). [] These methods offer high sensitivity and selectivity, enabling the accurate measurement of Fenoxon Sulfoxide levels.
Q5: Can you elaborate on the persistence and distribution of Fenthion and its metabolites in olives and olive oil production?
A6: Studies have shown that Fenthion degrades slowly in olives, with a half-life of approximately 38 days. [] This persistence can lead to residue accumulation, particularly with multiple treatments. Alongside Fenthion, metabolites like Fenthion Sulfoxide and Fenoxon Sulfoxide are detected in olives, with the latter two being the most significant quantitatively. [] During olive oil processing, Fenthion and its metabolites partition among the oil, cake, and vegetation water. [] This highlights the importance of monitoring pesticide residues throughout the olive oil production chain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



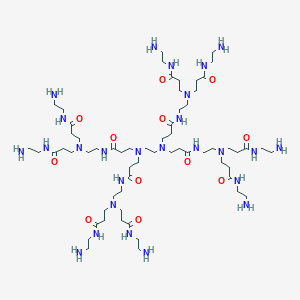
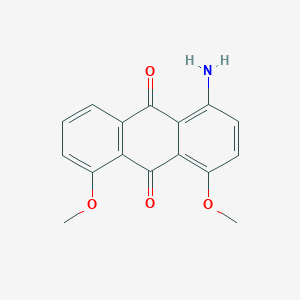


![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
